molecular formula C11H13NO3 B14721127 Aziridin-1-yl(3,4-dimethoxyphenyl)methanone CAS No. 15257-77-9

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone

Cat. No.: B14721127
CAS No.: 15257-77-9
M. Wt: 207.23 g/mol
InChI Key: HRQBTAHRRSKZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(3,4-dimethoxyphenyl)methanone typically involves the reaction of aziridine with 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

the general principles of aziridine synthesis, such as the use of electrophilic nitrogen sources and controlled reaction conditions, are likely to be applied in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.

    Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of aziridin-1-yl(3,4-dimethoxyphenyl)methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form reactive intermediates is a key factor in its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxy groups enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

15257-77-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

aziridin-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C11H13NO3/c1-14-9-4-3-8(7-10(9)15-2)11(13)12-5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

HRQBTAHRRSKZHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.